molecular formula C24H30N2O4S B298109 tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate

tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate

Katalognummer: B298109
Molekulargewicht: 442.6 g/mol
InChI-Schlüssel: LQVRLPCPZDDLJT-DHRITJCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with a variety of functional groups, including ester, ether, and hydrazone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 2-[(3,5-dimethylphenyl)methylsulfanyl]acetohydrazide with an aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone group can be reduced to a hydrazine using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols, bases like potassium carbonate

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Hydrazine derivative

    Substitution: Amide, ether derivatives

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate: Similar in having a tert-butyl ester group but differs in the presence of dinitrophenyl groups.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Shares the tert-butyl ester group but has a different core structure and functional groups.

Uniqueness

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications not found in simpler compounds. Its hydrazone and sulfanyl groups, in particular, offer unique opportunities for chemical modification and biological activity.

Eigenschaften

Molekularformel

C24H30N2O4S

Molekulargewicht

442.6 g/mol

IUPAC-Name

tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C24H30N2O4S/c1-17-10-18(2)12-20(11-17)15-31-16-22(27)26-25-13-19-6-8-21(9-7-19)29-14-23(28)30-24(3,4)5/h6-13H,14-16H2,1-5H3,(H,26,27)/b25-13+

InChI-Schlüssel

LQVRLPCPZDDLJT-DHRITJCHSA-N

SMILES

CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C

Isomerische SMILES

CC1=CC(=CC(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.